molecular formula C19H28O5 B13431823 Monohydroxyundecyl Phthalate

Monohydroxyundecyl Phthalate

Cat. No.: B13431823
M. Wt: 336.4 g/mol
InChI Key: KKVRBOVZYWVRRN-UHFFFAOYSA-N
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Description

Monohydroxyundecyl Phthalate is a phthalate ester, a derivative of phthalic acid. Phthalates are widely used as plasticizers, which are substances added to plastics to increase their flexibility, transparency, durability, and longevity. This compound, in particular, is a metabolite of diundecyl phthalate, which is used in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Monohydroxyundecyl Phthalate is synthesized through the esterification of phthalic anhydride with undecanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction mixture is heated to high temperatures, and the resulting ester is purified through distillation or other separation techniques to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Monohydroxyundecyl Phthalate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Monohydroxyundecyl Phthalate exerts its effects primarily through its interaction with nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs). These receptors regulate gene expression involved in lipid metabolism, cell proliferation, and apoptosis. The compound can activate PPARs, leading to changes in protein and gene expression that affect cellular functions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific hydroxyl functional group, which allows it to participate in a variety of chemical reactions. Its role as a biomarker for diundecyl phthalate exposure also sets it apart from other phthalate esters .

Properties

Molecular Formula

C19H28O5

Molecular Weight

336.4 g/mol

IUPAC Name

2-(10-hydroxyundecoxycarbonyl)benzoic acid

InChI

InChI=1S/C19H28O5/c1-15(20)11-7-5-3-2-4-6-10-14-24-19(23)17-13-9-8-12-16(17)18(21)22/h8-9,12-13,15,20H,2-7,10-11,14H2,1H3,(H,21,22)

InChI Key

KKVRBOVZYWVRRN-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)O)O

Origin of Product

United States

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